molecular formula C24H20FNO4 B11819696 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid

Cat. No.: B11819696
M. Wt: 405.4 g/mol
InChI Key: JBSVKGKBTMGATF-UHFFFAOYSA-N
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Description

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The presence of the fluorophenyl group adds unique chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the fluorophenyl compound using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid is widely used in scientific research due to its unique properties:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The fluorophenyl group can interact with various molecular targets, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
  • (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
  • (9H-Fluoren-9-yl)methoxycarbonyl L-tryptophan

Uniqueness

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and stability.

Properties

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid

InChI

InChI=1S/C24H20FNO4/c25-21-11-5-6-15(12-13-22(27)28)23(21)26-24(29)30-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20H,12-14H2,(H,26,29)(H,27,28)

InChI Key

JBSVKGKBTMGATF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC=C4F)CCC(=O)O

Origin of Product

United States

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